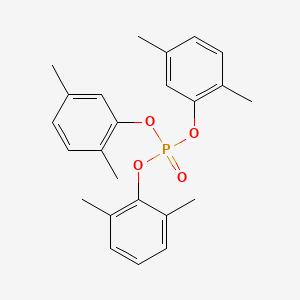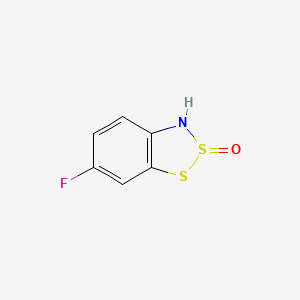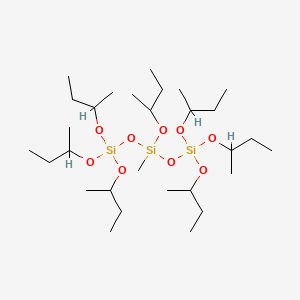
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- is a specialized organosilicon compound. It is part of the trisiloxane family, known for their unique structural properties and applications in various fields. This compound is characterized by its three silicon atoms connected by oxygen atoms, with organic groups attached to the silicon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisiloxane compounds typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. For trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)-, the process involves the reaction of a trisiloxane precursor with 1-methylpropoxy groups under the influence of a platinum catalyst .
Industrial Production Methods
Industrial production of trisiloxane compounds often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of silanols or siloxane ethers.
Reduction: Formation of silanes or siloxanes with reduced functional groups.
Substitution: Formation of substituted trisiloxane derivatives.
Wissenschaftliche Forschungsanwendungen
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized as a surfactant in agricultural formulations, enhancing the spread and absorption of pesticides
Wirkmechanismus
The mechanism of action of trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with hydrophobic surfaces, reducing surface tension and enhancing wetting properties.
Pathways Involved: It facilitates the penetration of active ingredients in formulations, improving their efficacy and performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Known for its use in hydrosilylation reactions and as a surfactant.
1,1,3,3,5,5-Hexamethyltrisiloxane: Used in the synthesis of silicone-based materials and as a reagent in organic chemistry.
Uniqueness
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- is unique due to its specific functional groups, which provide enhanced wetting and spreading properties compared to other trisiloxane compounds. This makes it particularly valuable in applications requiring efficient surface coverage and penetration .
Eigenschaften
CAS-Nummer |
67060-83-7 |
|---|---|
Molekularformel |
C29H66O9Si3 |
Molekulargewicht |
643.1 g/mol |
IUPAC-Name |
tributan-2-yl [butan-2-yloxy-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C29H66O9Si3/c1-16-23(8)30-39(15,37-40(31-24(9)17-2,32-25(10)18-3)33-26(11)19-4)38-41(34-27(12)20-5,35-28(13)21-6)36-29(14)22-7/h23-29H,16-22H2,1-15H3 |
InChI-Schlüssel |
GEKNNYPUPLXYHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


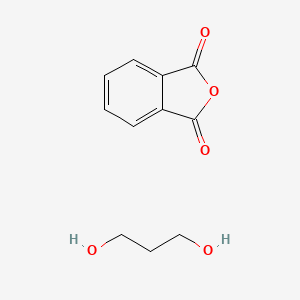
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

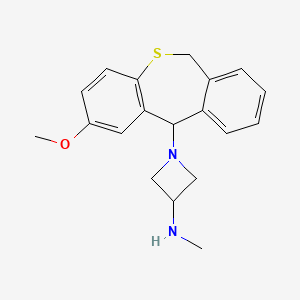
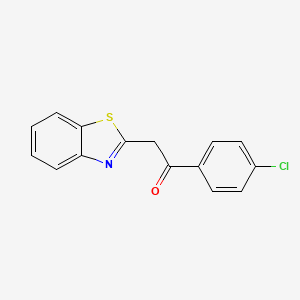
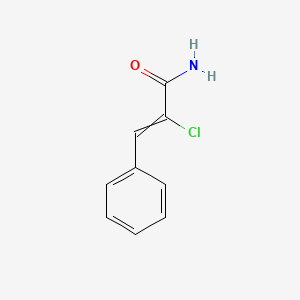
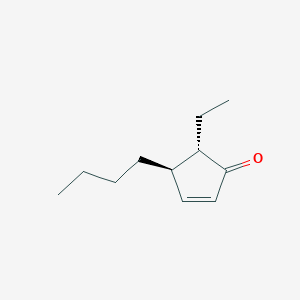
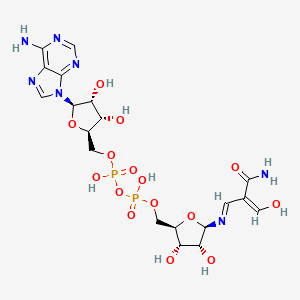


![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
